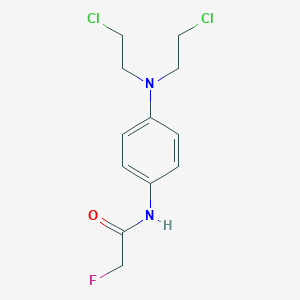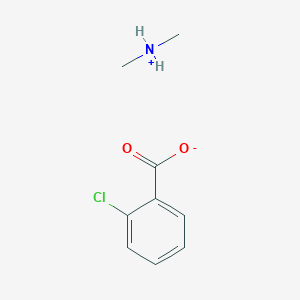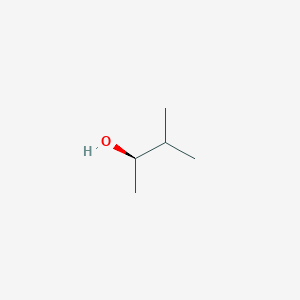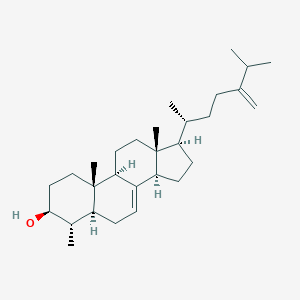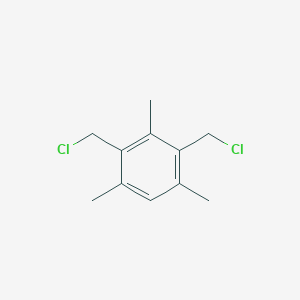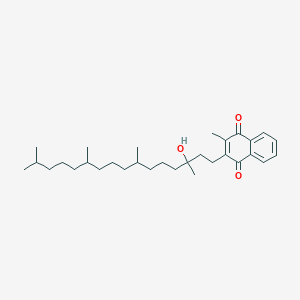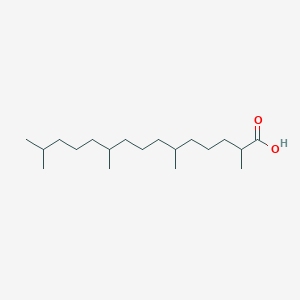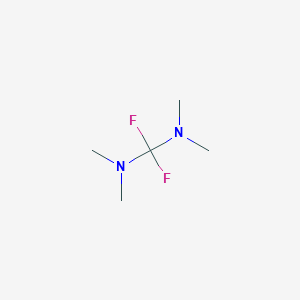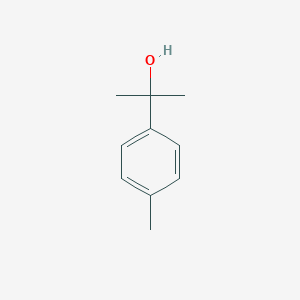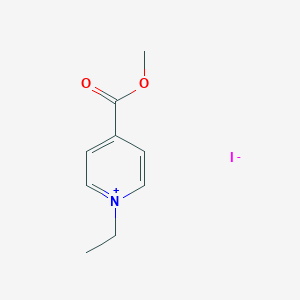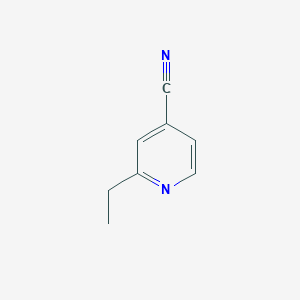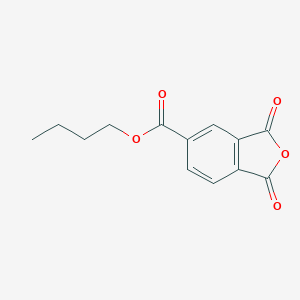
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB is a benzofuran derivative that has been synthesized using various methods, including the Pechmann condensation reaction.
Wirkmechanismus
The mechanism of action of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate is not fully understood. However, studies have shown that Butyl 1,3-dioxo-2-benzofuran-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit low toxicity in various in vitro and in vivo studies. However, the long-term effects of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate on human health are not fully understood. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate also has some limitations, including its limited solubility in water and its instability under certain conditions.
Zukünftige Richtungen
For the study of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate include the development of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate-based materials and polymers, the study of its mechanism of action, and further studies to determine its long-term effects on human health.
Synthesemethoden
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate can be synthesized using the Pechmann condensation reaction, which involves the reaction between salicylaldehyde and butanedione in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, which can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been studied for its potential as an antifungal and antibacterial agent. In material science, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a starting material for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
1528-45-6 |
|---|---|
Produktname |
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate |
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
butyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-2-3-6-17-11(14)8-4-5-9-10(7-8)13(16)18-12(9)15/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
WHZZRBITVLHZEV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Kanonische SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Synonyme |
4-Butyloxycarbonyl-1,2-benzenedicarboxylic anhydride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




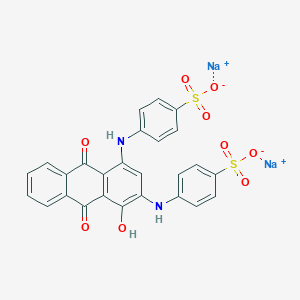
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
